molecular formula C21H19Cl2NO5 B11619822 Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11619822
M. Wt: 436.3 g/mol
InChI Key: FBYPVBGLURAFHW-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a mouthful of a compound! Let’s break it down:

    Structure: It belongs to the dihydropyridine family, characterized by a pyridine ring with two hydrogen atoms added (hence “dihydro”). The furan and dichlorophenyl groups add complexity.

    Purpose: This compound has garnered interest due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this case, boron reagents (organoboron compounds) react with aryl halides (such as chloro- or bromo-substituted compounds) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .

Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimized versions of the Suzuki–Miyaura coupling or related methods.

Chemical Reactions Analysis

Reactivity: Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various reactions:

    Oxidation: Oxidative processes may modify the furan or pyridine rings.

    Reduction: Reduction could target the carbonyl groups or other functional moieties.

    Substitution: Halogen atoms (chlorine) may be replaced by other groups.

    Other Transformations: Ring-opening, cyclization, and rearrangements are also possible.

Common Reagents and Conditions:

    Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.

    Palladium Catalysts: These facilitate cross-coupling reactions.

    Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Scientific Research Applications

Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has diverse applications:

    Medicine: Investigated for cardiovascular effects due to its dihydropyridine core.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Potential use in materials science or as a building block for more complex molecules.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have an exhaustive list, similar dihydropyridines include Nifedipine , a well-known calcium channel blocker used in hypertension treatment , and Amlodipine , another antihypertensive agent. Each compound has unique features and applications.

Properties

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-10-16(20(25)27-3)18(17(11(2)24-10)21(26)28-4)15-9-8-14(29-15)12-6-5-7-13(22)19(12)23/h5-9,18,24H,1-4H3

InChI Key

FBYPVBGLURAFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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